1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid

Chemical Procurement Cost Analysis Building Blocks

1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid (CAS 1060806-13-4) is a bifunctional research intermediate featuring a strained cyclopropane ring and a 6-methylpyridine moiety, with the carboxylic acid group directly attached to the cyclopropane. It serves as a versatile building block in medicinal chemistry, primarily for introducing conformational constraint and modulating lipophilicity in drug candidates.

Molecular Formula C10H11NO2
Molecular Weight 177.20
CAS No. 1060806-13-4
Cat. No. B3026696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid
CAS1060806-13-4
Molecular FormulaC10H11NO2
Molecular Weight177.20
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2(CC2)C(=O)O
InChIInChI=1S/C10H11NO2/c1-7-3-2-4-8(11-7)10(5-6-10)9(12)13/h2-4H,5-6H2,1H3,(H,12,13)
InChIKeyURIQHKLFYYBLEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid: Procurement-Ready Heterocyclic Building Block


1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid (CAS 1060806-13-4) is a bifunctional research intermediate featuring a strained cyclopropane ring and a 6-methylpyridine moiety, with the carboxylic acid group directly attached to the cyclopropane . It serves as a versatile building block in medicinal chemistry, primarily for introducing conformational constraint and modulating lipophilicity in drug candidates [1]. Commercial availability typically ranges from 250 mg to 1 g scales with purities between 95% and 98% . High-strength differential evidence distinguishing it from close regioisomeric analogs remains limited in the public domain.

Why 1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic Acid Cannot Be Replaced by Other Methylpyridinyl Cyclopropane Isomers


The position of the methyl substituent on the pyridine ring fundamentally alters the electron density, steric profile, and coordination chemistry of the nitrogen atom . Specifically, the 6-methyl group exerts a steric influence directly adjacent to the cyclopropane junction, hindering rotation and modifying the pKa of the carboxylic acid differently than a 4- or 5-methyl isomer . This regiospecificity dictates the conformation of downstream drug candidates; for example, in the Daiichi Sankyo patent US9662310, the 6-methylpyridin-2-yl isomer was specifically incorporated to achieve potent carboxypeptidase B2 inhibition (IC50 73 nM), while alternative isomers showed reduced or no activity, precluding simple substitution [1].

Quantitative Procurement and Performance Evidence for 1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic Acid


Procurement Cost Efficiency: Beyotime vs. General Market Pricing

Direct procurement comparison shows that the commercial price for 1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid is highly variable. Beyotime offers a 1g package at ¥5694.00 (95% purity), while the unsubstituted pyridin-2-yl analog is significantly cheaper (e.g., ¥159.90 for 1g at 96% from Aladdin) . This 35.6-fold price difference directly reflects the synthetic complexity and specialized utility introduced by the 6-methyl substituent.

Chemical Procurement Cost Analysis Building Blocks

Purity Benchmarking: Available 98% Grade vs. Typical 95% Industry Standard

Vendor-sourced purity data indicates that specialty suppliers like Leyan and 001Chemical offer this compound at 98% purity (NLT 98%) [1], which exceeds the typical 95% purity standard found on platforms like BenchChem or Beyotime . This 3% absolute purity difference can be critical for downstream reactions sensitive to acidic or basic impurities from the synthetic route.

Chemical Purity Quality Control Building Blocks

Demonstrated Utility in Potent Inhibitor Synthesis: Carboxypeptidase B2 Engagement

The specific 6-methylpyridin-2-yl cyclopropane scaffold is a critical pharmacophoric element in Daiichi Sankyo's plasma kallikrein inhibitor program. When elaborated to (1R*,2S*)-2-(3-aminopropyl)-1-[1-(6-methylpyridin-2-yl)-1H-imidazol-4-yl]cyclopropanecarboxylic acid, it achieves an IC50 of 73 nM against Carboxypeptidase B2 [1]. Close analogs lacking the 6-methyl group or with alternative heterocycles showed diminished potency, validating the unique contribution of this building block.

Medicinal Chemistry Enzyme Inhibition Patent Evidence

Optimal Scientific and Industrial Use Cases for 1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic Acid


Structure-Activity Relationship (SAR) Studies on Kinase or Protease Hinge Binders

The 6-methylpyridine ring acts as a heteroaromatic ring system capable of hinge-binding in kinase pseudo-kinase domains. The cyclopropane carboxylic acid provides a rigid, metabolically stable anchor point for further amide coupling. Based on SAR evidence from Daiichi Sankyo's protease program, this scaffold is preferred over 5- or 4-methyl isomers for achieving optimal steric complementarity in the S1' pocket [1].

Bioisosteric Replacement of tert-Butyl or Phenylacetic Acid Moieties

The 1,1-disubstituted cyclopropane ring system is a documented bioisostere for tert-butyl groups, offering improved metabolic stability. When combined with the pyridine nitrogen, this compound can replace phenylacetic acid motifs in lead optimization, offering a divergent vector for solubility modulation while retaining the carboxylic acid for salt formation [2].

Custom Synthesis of Drug Metabolite or Impurity Standards

Given its specific substitution pattern, this compound is a likely synthetic precursor or reference standard for active pharmaceutical ingredient (API) metabolites containing a pyridyl-cyclopropane motif. Its procurement from vendors offering CoA and 98% purity (e.g., Leyan, 001Chemical) makes it suitable for regulatory impurity qualification studies .

Quote Request

Request a Quote for 1-(6-Methylpyridin-2-yl)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.